molecular formula C15H17N5O B2938547 N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide CAS No. 1797291-45-2

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide

Cat. No.: B2938547
CAS No.: 1797291-45-2
M. Wt: 283.335
InChI Key: MBSYOIVWAZRWBH-UHFFFAOYSA-N
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Description

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide is a compound that features a pyrrolidine ring, a pyrimidine ring, and an isonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-(4,4-diethoxybutyl)pyrimidin-2-amine as a precursor, which reacts with pyrrolidine in the presence of trifluoroacetic acid to form the pyrrolidinylpyrimidine intermediate . This intermediate is then coupled with isonicotinic acid or its derivatives under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can lead to the formation of reduced pyrimidine derivatives.

Scientific Research Applications

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide involves its interaction with specific molecular targets, such as CDKs. By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to the active site of the kinase, preventing substrate phosphorylation and subsequent downstream signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide is unique due to its combination of the pyrrolidine, pyrimidine, and isonicotinamide moieties, which confer specific biological activities and potential therapeutic applications. Its ability to inhibit CDKs and modulate cell cycle progression makes it a valuable compound in cancer research.

Properties

IUPAC Name

N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c21-15(12-3-6-16-7-4-12)18-11-13-17-8-5-14(19-13)20-9-1-2-10-20/h3-8H,1-2,9-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSYOIVWAZRWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)CNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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